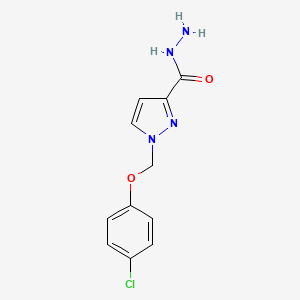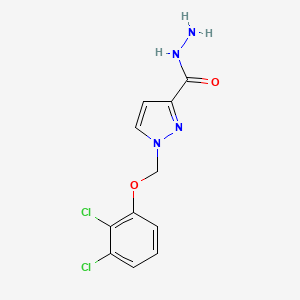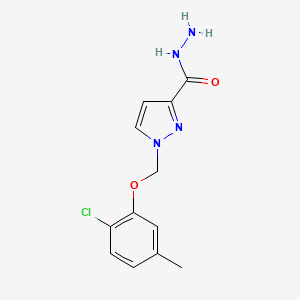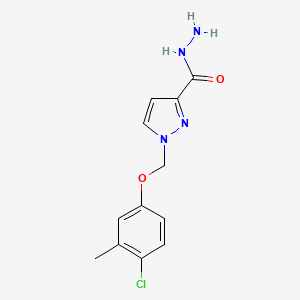
1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide
説明
1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide, also known as CPPC, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. CPPC is a pyrazole derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential use in scientific research.
作用機序
The mechanism of action of 1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is not fully understood, but it has been proposed that it acts through the inhibition of various enzymes and proteins involved in cellular processes. 1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to have anti-microbial activity against various bacterial and fungal strains.
実験室実験の利点と制限
1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has several advantages for lab experiments, including its high purity and stability. It is also readily available from commercial sources. However, one limitation of 1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for the study of 1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide. One area of interest is the development of 1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide analogs with improved properties, such as increased solubility and potency. Another area of interest is the study of the potential use of 1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Furthermore, the study of the mechanism of action of 1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide and its interaction with various enzymes and proteins could provide important insights into cellular processes and lead to the development of new drugs and therapies.
科学的研究の応用
1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. 1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has been shown to inhibit the growth of cancer cells and has been proposed as a potential chemotherapeutic agent. It has also been studied for its potential use as an anti-inflammatory agent in the treatment of various inflammatory diseases.
特性
IUPAC Name |
1-[(4-chlorophenoxy)methyl]pyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c12-8-1-3-9(4-2-8)18-7-16-6-5-10(15-16)11(17)14-13/h1-6H,7,13H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHGUGYECQXXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)NN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001163225 | |
| Record name | 1-[(4-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide | |
CAS RN |
1004194-06-2 | |
| Record name | 1-[(4-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004194-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 1-[(2-nitrophenoxy)methyl]pyrazole-3-carboxylate](/img/structure/B3334777.png)





![methyl 1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B3334831.png)






